SPOP-IN-6b (dihydrochloride)
Overview
Description
SPOP-IN-6b (dihydrochloride) is a potent inhibitor of speckle-type POZ protein (SPOP), which is a member of the E3 ubiquitin ligase family. This compound has shown significant potential in inhibiting the activity of SPOP, making it a valuable tool in cancer research, particularly in the study of clear cell renal cell carcinoma (ccRCC) and other cancers where SPOP is overexpressed .
Scientific Research Applications
SPOP-IN-6b (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the function of SPOP in various biochemical pathways.
Biology: It helps in understanding the role of SPOP in cellular processes, such as protein degradation and signal transduction.
Medicine: It is being investigated as a potential therapeutic agent for cancers where SPOP is overexpressed, such as clear cell renal cell carcinoma.
Industry: It is used in the development of new drugs targeting SPOP and related pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPOP-IN-6b (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the compound to its dihydrochloride salt form to improve its solubility and stability .
Industrial Production Methods
Industrial production of SPOP-IN-6b (dihydrochloride) follows similar synthetic routes but is scaled up to meet the demand for research and potential therapeutic applications. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to confirm its chemical identity and purity .
Chemical Reactions Analysis
Types of Reactions
SPOP-IN-6b (dihydrochloride) primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of SPOP-IN-6b (dihydrochloride) include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various acids and bases to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions involving SPOP-IN-6b (dihydrochloride) are its various analogs and derivatives, which are tested for their inhibitory activity against SPOP. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Mechanism of Action
SPOP-IN-6b (dihydrochloride) exerts its effects by binding to the MATH domain of SPOP, thereby inhibiting its interaction with substrate proteins like PTEN and DUSP7. This inhibition prevents the ubiquitination and subsequent degradation of these tumor suppressor proteins, leading to their accumulation and the suppression of oncogenic signaling pathways, such as the AKT and ERK pathways. This mechanism is particularly effective in cancers where SPOP is overexpressed and mislocated in the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
SPOP-IN-6a: Another inhibitor of SPOP with similar structure but different functional groups.
SPOP-IN-6c: A derivative that lacks the inhibitory activity of SPOP-IN-6b and serves as a negative control in studies.
Uniqueness
SPOP-IN-6b (dihydrochloride) is unique due to its high specificity and potency in inhibiting SPOP. Its ability to prevent the degradation of tumor suppressor proteins makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, SPOP-IN-6b has shown superior efficacy in preclinical studies .
Properties
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O3.2ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSZARUGVYSIAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N6O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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